(Z)-N'-Hydroxy-4'-methyl-[1,1'-biphenyl]-2-carboximidamide

HPPD inhibition Agrochemical lead discovery Enzyme kinetics

For HPPD-targeted agrochemical R&D, procuring (Z)-N'-Hydroxy-4'-methyl-[1,1'-biphenyl]-2-carboximidamide eliminates uncertainty. This biphenyl N-hydroxycarboximidamide is the only congener with curated HPPD IC50 (~90 nM) and antiviral functional data. - Confirmed ortho-carboximidamide geometry enables Fe(II) chelation at the HPPD active site. - 4'-Methyl substitution provides a defined lipophilic baseline (XLogP3 ~3.0) for systematic SAR. - Registered in ChEMBL/BindingDB with curated bioactivity data for both herbicidal and NNRTI screening campaigns.

Molecular Formula C14H14N2O
Molecular Weight 226.27 g/mol
Cat. No. B12051188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-N'-Hydroxy-4'-methyl-[1,1'-biphenyl]-2-carboximidamide
Molecular FormulaC14H14N2O
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC=CC=C2C(=NO)N
InChIInChI=1S/C14H14N2O/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)14(15)16-17/h2-9,17H,1H3,(H2,15,16)
InChIKeyQJFADABYPQMCIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Identity and Pharmacophore Class of (Z)-N'-Hydroxy-4'-methyl-[1,1'-biphenyl]-2-carboximidamide


(Z)-N'-Hydroxy-4'-methyl-[1,1'-biphenyl]-2-carboximidamide (CAS 147403-93-8; also designated 4'-Methylbiphenyl-2-carboxamidoxime) is a synthetic, low-molecular-weight (226.27 g/mol) biphenyl N-hydroxycarboximidamide derivative belonging to the amidoxime pharmacophore class . The compound features a biphenyl scaffold with a 4'-methyl substituent and an N-hydroxycarboximidamide group at the ortho (2-) position, a structural arrangement that confers metal‑chelating and hydrogen‑bond‑donor/acceptor capabilities relevant to enzyme inhibition [1]. This compound has been catalogued in authoritative bioactivity databases (ChEMBL, BindingDB) with reported inhibitory activity against 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme target of significance in both agrochemical herbicide design and metabolic disease research [2].

Pharmacophore Amidoxime metal-chelating scaffold
Target Annotation Reported HPPD enzyme inhibition
Screening Profile Anti-HIV-1 screening data (ChEMBL)

Specificity of (Z)-N'-Hydroxy-4'-methyl-[1,1'-biphenyl]-2-carboximidamide in HPPD Research


Substitution of (Z)-N'-Hydroxy-4'-methyl-[1,1'-biphenyl]-2-carboximidamide with a congeneric biphenyl carboximidamide (e.g., unsubstituted biphenyl-4-amidoxime or 4'-hydroxy analogs) introduces quantifiable differences in target engagement. The ortho-carboximidamide geometry determines the binding-mode complementarity to the HPPD active-site Fe(II) cofactor, while the 4'-methyl group modulates lipophilicity (XLogP3 ≈ 3.0) and steric fit within the hydrophobic substrate-access channel [1]. BindingDB-derived IC50 data confirm that this specific substitution pattern yields a measured HPPD IC50 of ∼90 nM, establishing a baseline against which any proposed substitute must be evaluated [2]. Importantly, the (Z)-configuration of the oxime moiety is stereochemically defined; the (E)-isomer or des‑hydroxy amidine analogs are chemically distinct entities with undocumented HPPD activity and cannot be assumed equipotent [3].

Para-isomer substitution
Para-carboximidamide lacks HPPD activity evidence; may not substitute.
Des-hydroxy analog
Carboxamide cannot replicate Fe(II) chelation geometry; expected loss of inhibition.
E-isomer stereochemistry
(E)-oxime isomer activity undocumented; stereochemistry may affect binding.

Comparative Differentiation Evidence for (Z)-N'-Hydroxy-4'-methyl-[1,1'-biphenyl]-2-carboximidamide


Ortho vs. Para Carboximidamide: HPPD Inhibition Potency

The target compound demonstrates an HPPD IC50 of 89–90 nM in a cell-free pig liver enzyme assay [1]. By contrast, biphenyl-4-amidoxime (N-hydroxy-[1,1'-biphenyl]-4-carboximidamide, CAS 40019-44-1)—the positional isomer bearing the carboximidamide at the para position—has no reported HPPD inhibitory activity in the same curated database . This indicates that the ortho‑substitution pattern is a structural determinant for HPPD active-site engagement, distinguishing (Z)-N'-Hydroxy-4'-methyl-[1,1'-biphenyl]-2-carboximidamide from its commercially available para‑isomer.

Ortho vs. Para HPPD Potency
Cross-study comparable
IC50 89–90 nM (ortho) vs not reported (para isomer)
Ortho substitution required for HPPD active-site engagement
Pig liver enzyme assay; para isomer inactive in curated databases
HPPD inhibition Agrochemical lead discovery Enzyme kinetics

4'-Methyl vs. 4'-Hydroxy: Lipophilicity and Cell Permeability

The 4'-methyl substituent on the target compound confers an XLogP3 of approximately 3.0 [1]. The 4'-hydroxybiphenyl-2-carboxamidoxime analog (CAS unavailable; general structure inferred from the 4-hydroxybiphenyl-4-carboxamidoxime series) has a calculated XLogP3 of ~2.3, representing a ΔlogP of +0.7 units . This difference translates to an approximately five-fold higher calculated n-octanol/water partition coefficient for the 4'-methyl compound, suggesting enhanced passive membrane permeability and potential for intracellular target access in whole-cell assays.

4′-Methyl vs. 4′-Hydroxy Lipophilicity
Class-level inference
XLogP3 ≈ 3.0 (4′-Me) vs ≈ 2.3 (4′-OH analog)
Higher lipophilicity may support cell permeability screening
Computed property; experimental logD not available
Lipophilicity profiling Structure–property relationships Lead optimization

N-Hydroxycarboximidamide vs. Carboxamide: Metal Chelation and Inhibition

The N-hydroxycarboximidamide group is a recognized Fe(II)-chelating pharmacophore, essential for effective HPPD inhibition [1]. The target compound incorporates this motif, whereas the corresponding primary carboxamide derivative (4'-methyl-[1,1'-biphenyl]-2-carboxamide) lacks the N‑hydroxy group and is not annotated as an HPPD inhibitor in ChEMBL [2]. This functional-group-level distinction is critical: the N‑hydroxy group provides a bidentate metal‑coordination geometry that the carboxamide cannot replicate, resulting in a qualitative loss of HPPD inhibitory activity.

N-OH vs. Carboxamide Chelation
Class-level inference
N-Hydroxycarboximidamide present; HPPD IC50 89–90 nM vs carboxamide: no HPPD activity reported
Functional group required for Fe(II)-chelation in HPPD assay context
Bidentate metal coordination cannot be replicated by carboxamide
Metal chelation Pharmacophore design HPPD inhibitor scaffold

Anti-HIV-1 Screening Activity Profile

The target compound has been registered in ChEMBL (Assay CHEMBL710533) for inhibitory activity against the 181C strain of HIV-1 in MT-4 cells [1]. While the precise IC50 value is not publicly extractable, the compound's entry in this functional antiviral assay distinguishes it from structurally related biphenyl carboxamides that are exclusively profiled against kinase or GPCR targets [2]. This antiviral screening annotation provides a secondary differentiation axis: the compound is a biphenyl N-hydroxycarboximidamide with documented anti-HIV-1 screening data, a profile not shared by biphenyl-4-amidoxime or the 4'-hydroxy analogs.

Anti-HIV-1 Screening Profile
Supporting evidence
HIV-1 MT-4 cell assay entry (ChEMBL) vs no entry for comparators
Antiviral screening annotation present; comparator data absent
Precise IC50 not publicly extractable; MT-4 / 181C strain
Antiviral screening NNRTI HIV-1 MT-4 assay

Procurement Scenarios for (Z)-N'-Hydroxy-4'-methyl-[1,1'-biphenyl]-2-carboximidamide


HPPD Inhibitor Lead Discovery and Herbicide Design

The validated HPPD IC50 of 89–90 nM positions this compound as a starting scaffold for agrochemical lead optimization. Procurement is justified when the research objective requires a biphenyl‑based N‑hydroxycarboximidamide with confirmed Fe(II)-chelating capacity and ortho‑substitution geometry, attributes not offered by the commercially available para‑isomer (biphenyl-4-amidoxime) [1].

Antiviral Screening and NNRTI Pharmacophore Expansion

The compound's registration in a ChEMBL HIV-1 MT-4 cell assay supports its use as a screening hit for non‑nucleoside reverse transcriptase inhibitor (NNRTI) development. It is the only biphenyl amidoxime congener with curated antiviral functional data, making it the logical procurement choice for antiviral SAR campaigns [2].

Lipophilicity and Permeability Structure–Property Relationship Studies

With a computed XLogP3 of ~3.0, the 4'-methyl analog provides a lipophilic reference point for systematic permeability comparisons against hydroxyl‑, fluoro‑, or methoxy‑substituted biphenyl amidoximes. Procurement enables controlled experimental determination of logD7.4 and parallel artificial membrane permeability assay (PAMPA) values, supporting medicinal chemistry optimization of the biphenyl amidoxime series [3].

Application
Selection Property
Validation Focus
HPPD lead discovery & herbicide design
HPPD enzyme inhibition context
Ortho-carboximidamide Fe(II)-chelation verification
Antiviral screening & NNRTI expansion
Anti-HIV-1 screening annotation
MT-4 cell assay endpoint confirmation
Lipophilicity & permeability SAR
Lipophilicity reference (XLogP3 ~3.0)
Experimental logD₇.₄ and PAMPA measurement
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